(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–C bond formation

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1105712-06-8, MF: C₁₄H₁₈BrNO₅S, MW: 392.27 g/mol) is a chiral five-membered cyclic sulfamidate bearing an N-tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl substituent at the C4 position with (S)-absolute configuration. The compound belongs to the [1,2,3]-oxathiazolidine-2,2-dioxide family, which are well-established electrophilic alkylating reagents in organic synthesis.

Molecular Formula C14H18BrNO5S
Molecular Weight 392.27 g/mol
Cat. No. B12284177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC14H18BrNO5S
Molecular Weight392.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1
InChIKeyBSBOQPCBENVYGB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide: Core Identity and Procurement-Relevant Specifications


(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1105712-06-8, MF: C₁₄H₁₈BrNO₅S, MW: 392.27 g/mol) is a chiral five-membered cyclic sulfamidate bearing an N-tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl substituent at the C4 position with (S)-absolute configuration. The compound belongs to the [1,2,3]-oxathiazolidine-2,2-dioxide family, which are well-established electrophilic alkylating reagents in organic synthesis . Its heterocyclic core combines three heteroatoms (O, N, S) with the sulfamidate dioxide functionality, while the para-bromobenzyl appendage provides a chemically differentiated aryl halide handle for downstream cross-coupling diversification [1].

Why Generic (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide Cannot Be Substituted by In-Class Analogs


Cyclic sulfamidates are electrophilic alkylating reagents whose reactivity is exquisitely sensitive to ring substitution, N-protecting group identity, and C4 side-chain electronics [1]. A change from the 4-bromobenzyl substituent to, for example, a 4-fluorobenzyl or unsubstituted benzyl group eliminates the heavy-atom cross-coupling handle required for subsequent Suzuki-Miyaura or Buchwald-Hartwig diversification, fundamentally altering the downstream synthetic sequence. Likewise, thermal safety profiling by Ferrari et al. established that ring and nitrogen substitution can have a tremendous influence on cyclic sulfamidate reactivity toward bases, with onset temperatures and decomposition enthalpies varying significantly across structurally related compounds [2]. The (S)-configuration at C4 dictates the stereochemical course of all subsequent ring-opening and alkylation reactions, meaning that the enantiomeric (R)-form or racemic mixtures cannot deliver equivalent enantioselectivity. Consequently, procurement of this specific (S)-enantiomer with the 4-bromobenzyl substituent is not interchangeable with any other in-class cyclic sulfamidate.

Quantitative Differentiation Evidence for (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide Against Closest Analogs


Bromine Cross-Coupling Handle Distinguishes 4-Bromobenzyl from 4-Fluorobenzyl and Unsubstituted Benzyl Analogs

The para-bromobenzyl substituent of the target compound provides a synthetically addressable C(sp²)–Br bond that is competent for palladium-catalyzed oxidative addition. This enables diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that are not accessible to the corresponding 4-fluorobenzyl analog (CAS not available in literature but structurally defined) or the unsubstituted 4-benzyl derivative [1]. The 4-fluorobenzyl analog lacks a competent oxidative addition handle for Pd(0) under standard coupling conditions because the C–F bond dissociation energy (ca. 126 kcal/mol for Ar-F vs. ca. 84 kcal/mol for Ar-Br) precludes catalytic turnover [2]. The 4-bromobenzyl group thus functions as both a steric and electronic participant in the electrophilic sulfamidate reactivity profile and as a latent site for sequential diversification, a dual role that neither 4-fluorobenzyl, 4-methoxybenzyl, nor unsubstituted benzyl analogs can fulfill.

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–C bond formation late-stage functionalization

Class-Wide Thermal Decomposition Onset Range Constrains Process-Scale Application of Five-Membered Cyclic Sulfamidates Including the 4-Bromobenzyl Derivative

Ferrari et al. (2022) systematically characterized the thermal decomposition of 35 five-membered cyclic sulfamidates by differential scanning calorimetry (DSC). All compounds exhibited a strong exothermic onset in the temperature range of approximately 140 ± 55 °C, with measured decomposition enthalpies (ΔHd) ranging from 230 to 894 J/g, corresponding to an adiabatic temperature rise (ΔTad) of at least 180 °C (estimated with cp = 1.3 J·K⁻¹·g⁻¹) [1]. This class-level thermal behavior, attributed to SO₂ liberation during the first exothermic event (ca. 80 ± 18% of total energy), applies to the 4-bromobenzyl derivative as a member of this compound family. The authors demonstrated that N-Boc-protected sulfamidates exhibit a characteristic melting endotherm followed by an overlapping endotherm-to-exotherm transition corresponding to Boc deprotection, after which the unprotected sulfamidate decomposes at higher temperature [1]. This thermogram signature differentiates Boc-protected from N–H unprotected analogs.

thermal safety DSC analysis process chemistry decomposition enthalpy

Specified Enantiomeric Purity Defines the Stereochemical Fidelity Required for Enantioselective Ring-Opening Reactions

The target compound is specified as the (S)-enantiomer (C4 chiral center) with commercial suppliers reporting purity of 98% by HPLC and minimum 95% purity specifications at procurement grade . The stereochemical integrity of this center is critical because nucleophilic ring-opening of cyclic sulfamidates proceeds via clean SN2 inversion at the C4 electrophilic carbon, as established by Posakony et al. and the broader sulfamidate literature [1]. Any erosion of enantiomeric purity in the starting sulfamidate directly translates to reduced enantiomeric excess in the ring-opened product. The (S)-absolute configuration has been assigned and verified through the ChEMBL/ZINC database entry (ZINC116421566) [2]. In comparison, the (R)-enantiomer or racemic mixtures are either unavailable from the surveyed supplier landscape or carry distinct catalog numbers and pricing structures, making stereochemical specification a core procurement decision point.

enantiomeric purity chiral HPLC stereochemical fidelity SN2 inversion

Benzylic Spacer Architecture Differentiates 4-Bromobenzyl from Directly Attached 4-Bromophenyl Analogs in Regioselectivity Outcomes

The 4-bromobenzyl substituent of the target compound incorporates a methylene spacer (-CH₂-) between the oxathiazolidine ring and the bromophenyl moiety, creating a benzylic architecture that is chemically distinct from the directly attached 4-bromophenyl analog ((S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide, CAS 1379546-88-9, product number ac-8311) . Literature on ring-opening of N-Boc cyclic sulfamidates with bromophenyl metal reagents demonstrates that the ring electrophilicity and regioselectivity of nucleophilic attack are influenced by the steric and electronic character at the C4 position, with secondary sulfamidates undergoing clean inversion of stereochemistry [1]. The benzylic methylene spacer reduces direct conjugation between the aryl ring and the sulfamidate electrophilic center compared to a directly attached phenyl group, thereby altering the electronic activation of the C–O leaving group. This structural difference has consequences for the SN2 ring-opening kinetics because the transition-state stabilization is affected by the degree of π-conjugation between the aryl ring and the developing positive charge at C4.

regioselectivity benzylic vs. aryl electrophile ring-opening sulfamidate vs. aziridine

Optimal Procurement Scenarios for (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide Based on Evidence-Based Differentiation


Medicinal Chemistry SAR Expansion via Late-Stage Suzuki-Miyaura Diversification

In medicinal chemistry programs where a chiral β-amino alcohol core requires systematic SAR exploration of the aryl periphery, the 4-bromobenzyl handle enables a single, common, enantiopure sulfamidate intermediate to be diversified into a library of biaryl analogs via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. This convergent approach eliminates the need to synthesize each aryl variant de novo from the corresponding β-amino alcohol, reducing synthetic step count and preserving stereochemical integrity throughout the diversification sequence [1]. The Boc protecting group remains intact under standard Suzuki conditions (Pd catalyst, aqueous base, ≤80 °C) and can be subsequently removed with TFA to reveal the free sulfamidate NH for further N-functionalization [2].

Process-Scale Synthesis Requiring Pre-Validated Thermal Hazard Assessment

When scaling sulfamidate-based chemistry beyond gram quantities, the thermal safety data compiled by Ferrari et al. (2022) provide a pre-existing hazard assessment framework. The class-level DSC data establish that five-membered cyclic sulfamidates, including the 4-bromobenzyl derivative, exhibit exothermic decomposition with onset temperatures in the 140 ± 55 °C range and enthalpies up to ~894 J/g [3]. Process chemists can use these class-level benchmarks to design appropriate thermal risk mitigation strategies (e.g., reaction temperature limits, vessel cooling capacity, emergency relief system sizing) before procuring the compound for scale-up, rather than requiring de novo DSC measurements on the specific derivative.

Enantioselective Synthesis of Chiral β-Substituted Amines via Stereospecific Ring-Opening

The (S)-configured target compound serves as a masked, electrophilic chiral synthon for β-substituted amines. Nucleophilic ring-opening with azide, cyanide, or fluoride proceeds with clean SN2 inversion at C4 to deliver the corresponding acyclic sulfamidate ring-opened product with defined (R)-configuration at the newly formed stereocenter [2]. The 4-bromobenzyl group remains intact during ring-opening and provides a subsequent functionalization point. This two-step sequence—stereospecific ring-opening followed by cross-coupling—delivers highly functionalized chiral amines with two independently addressable diversification handles, a strategy not achievable with non-halogenated benzyl or alkyl-substituted sulfamidate analogs.

Radiopharmaceutical Precursor Synthesis Requiring Boc-Protected Chiral Sulfamidate Intermediates

Posakony et al. (2002) originally developed Boc-protected cyclic sulfamidates as intermediates for subtype-selective β-adrenergic ligands used in positron emission tomography (PET) imaging [2]. The Boc group was chosen specifically to enable convergent N-deprotection under mild conditions (TFA) compatible with the short 110-minute half-life of fluorine-18. The 4-bromobenzyl derivative extends this platform by providing a heavy-atom handle that can serve as a radiolabeling precursor or as a site for late-stage introduction of prosthetic groups via cross-coupling, making it suitable for analogous PET tracer development programs where modular, stereochemically defined building blocks are required on short synthetic timelines.

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